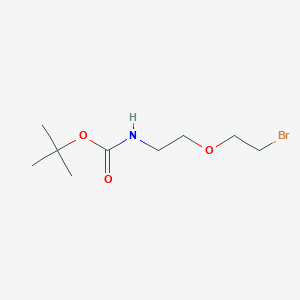

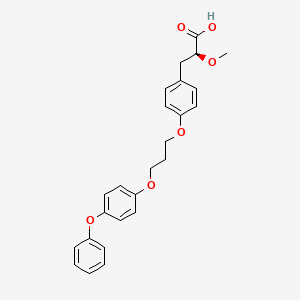

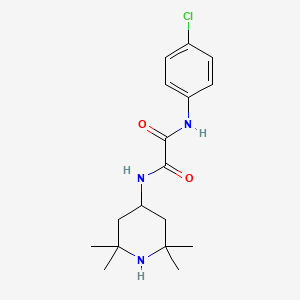

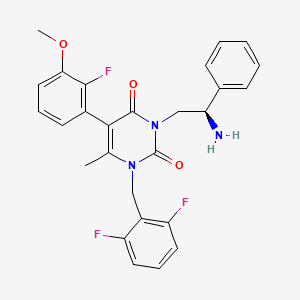

![molecular formula C24H20ClN3O B1677053 N-(2-(1H-咪唑-1-基)-2-苯乙基)-4'-氯-[1,1'-联苯]-4-甲酰胺 CAS No. 174262-13-6](/img/structure/B1677053.png)

N-(2-(1H-咪唑-1-基)-2-苯乙基)-4'-氯-[1,1'-联苯]-4-甲酰胺

描述

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . Since its synthesis, the imidazole ring has been exploited in different contexts, whether chemical or biological .Molecular Structure Analysis

The structure of imidazole is small but chemically complex. It plays an important role in humans and is included in chemical sciences, biological sciences, and materials science .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical And Chemical Properties Analysis

Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .科学研究应用

Inhibitor of CYP51

SDZ285-428 is an inhibitor of CYP51 . CYP51 is a key enzyme in the biosynthesis of sterols in eukaryotes and is a target for antifungal and anti-trypanosomal drugs. By inhibiting this enzyme, SDZ285-428 can potentially affect the production of sterols, which are vital components of cell membranes.

Anti-Trypanosomal Activity

SDZ285-428 has shown to inhibit Trypanosoma cruzi and Trypanosoma brucei . These are parasitic protozoans that cause Chagas disease and African sleeping sickness, respectively. The compound’s inhibitory effect on these organisms suggests its potential use in the treatment of these diseases.

Anti-Fungal Activity

Given its role as a CYP51 inhibitor, SDZ285-428 may also have applications in the treatment of fungal infections . CYP51 is a target for antifungal drugs, and the inhibition of this enzyme can disrupt the biosynthesis of ergosterol, a major component of fungal cell membranes.

Potential Role in Metabolic Studies

SDZ285-428’s inhibition of CYP51, an enzyme involved in the metabolism of sterols, suggests that it could be used in studies investigating metabolic processes . It could provide insights into the role of CYP51 in sterol biosynthesis and how its inhibition affects cellular functions.

Drug Development Research

The compound’s inhibitory effects on T. cruzi and T. brucei, as well as its potential antifungal activity, make it a candidate for drug development research . It could be studied further for its pharmacokinetics, safety, efficacy, and potential side effects.

Biochemical Research

SDZ285-428 can be used in biochemical research to study the functions and mechanisms of the CYP51 enzyme . Its inhibitory effect on this enzyme can help researchers understand how CYP51 contributes to sterol biosynthesis and cellular functions.

作用机制

Target of Action

SDZ285-428, also known as NVP-VID-400 or N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4’-chloro-[1,1’-biphenyl]-4-carboxamide, primarily targets the enzyme CYP51 . CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes and is involved in the production of ergosterol in protozoa and fungi, and cholesterol in humans .

Mode of Action

SDZ285-428 acts as an inhibitor of CYP51 . By inhibiting this enzyme, SDZ285-428 disrupts the biosynthesis of essential sterols, leading to alterations in the structure and function of the cellular membrane . This disruption can inhibit the growth and proliferation of cells, particularly in organisms that rely on ergosterol for membrane integrity .

Biochemical Pathways

The primary biochemical pathway affected by SDZ285-428 is the sterol biosynthesis pathway . By inhibiting CYP51, SDZ285-428 prevents the demethylation of lanosterol, a critical step in the production of cholesterol in humans and ergosterol in protozoa and fungi . This inhibition disrupts the entire pathway, leading to a deficiency in essential sterols and causing downstream effects on cell membrane structure and function .

Pharmacokinetics

The compound’s solubility, stability, and interactions with transport proteins and metabolic enzymes would all play a role in determining its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of SDZ285-428’s action primarily involve the disruption of cell membrane integrity and function due to the inhibition of sterol biosynthesis . This disruption can lead to cell growth arrest and increased sensitivity to other drugs . For example, in the case of protozoa such as T. cruzi and T. brucei, the inhibition of ergosterol production can lead to cell death .

未来方向

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

属性

IUPAC Name |

4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHNSSGZEIVGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

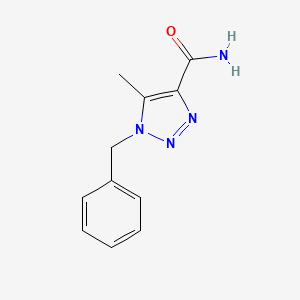

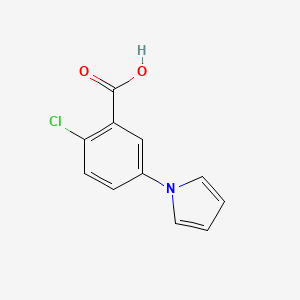

![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)